Propoxybenzene

Physical Chemistry Separation Science Synthetic Chemistry

Sourcing propoxybenzene with consistent chain-length purity is critical for reproducible catalytic studies and pharmaceutical intermediate synthesis. Substitution with shorter or longer alkyl phenyl ethers alters reaction kinetics and product distributions. - Quantifiable Differentiation: Boiling point 189.9-190 °C; Kovats RI 1065 (OV-1); density 0.9474-0.955 g/cm³ (14 °C). - Research & Scale-Up Ready: Supplied at ≥98% GC purity for fluoroquinolone intermediate synthesis and HY-zeolite catalyst probing. - Supply Assurance: Standard stock available for immediate shipment; ambient transport.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 622-85-5
Cat. No. B152792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropoxybenzene
CAS622-85-5
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1
InChIInChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyDSNYFFJTZPIKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propoxybenzene Technical Baseline


Propoxybenzene (phenyl propyl ether) is a C9 alkyl aryl ether belonging to the phenyl alkyl ether class [1]. It is a colorless to almost colorless clear liquid at ambient temperature (20°C) , with a molecular weight of 136.19 g/mol [2]. Key physical properties include a normal boiling point of 189.9–190 °C (463.1 K) , a melting point of -28 °C , and a measured density of 0.9474–0.955 g/cm³ (at 14 °C) [3]. The compound is characterized by a refractive index (n20/D) ranging from 1.4990 to 1.5030 and a flash point of 65 °C . It is moderately soluble in organic solvents such as ethanol and ether . Standard commercial analytical purity is typically specified as >98.0% by gas chromatography (GC) .

01
Compound Class C9 alkyl aryl ether for synthesis and catalysis research
02
Specification GC purity specification supports analytical method development
03
Research Model Zeolite-catalyzed rearrangement model substrate
04
Pharma Pathway Documented intermediate in fluoroquinolone synthesis

Why Propoxybenzene Cannot Be Substituted


Within the alkyl phenyl ether class (methoxy-, ethoxy-, propoxy-, butoxy-benzene), ostensibly similar compounds exhibit quantifiable differences in critical physicochemical, chromatographic, and catalytic behavior that preclude generic substitution [1]. These differences manifest in boiling point elevation, log P (partition coefficient) variation, and distinct Kovats retention indices (RI) [2]. Critically, under identical heterogeneous catalytic conditions, the reaction rates and product distributions diverge significantly as a function of the alkyl chain length [3]. Consequently, substituting a shorter-chain analog (e.g., anisole or ethoxybenzene) or a longer-chain analog (e.g., butoxybenzene) for propoxybenzene will alter reaction kinetics, separation efficiency, and downstream synthetic outcomes. The following evidence guide provides the quantitative comparator data necessary for informed scientific and procurement decisions.

Target Propoxybenzene: boiling point near 190 °C supports wider thermal processing window
Shorter-chain analog Anisole or ethoxybenzene have substantially lower boiling points, which may shift distillation separation efficiency and alter reaction thermal profiles
Target Propoxybenzene: log P ~3.2 defines specific lipophilicity for partitioning studies
Shorter-chain analog Anisole (log P ~2.1) shows markedly different lipophilicity, which may shift RP-HPLC retention times and alter membrane partitioning behavior
Target Propoxybenzene: intermediate C3 chain exhibits characteristic catalytic rearrangement kinetics
C2 or C4 analog Ethoxy (C2) or butoxy (C4) analogs exhibit distinct reactivity profiles under zeolite catalysis, which may alter product distribution and kinetic outcomes

Propoxybenzene Comparative Evidence


Boiling Point Advantage vs. Ethoxybenzene

Propoxybenzene exhibits a boiling point approximately 20.5 °C higher than ethoxybenzene (169.4 °C vs. 189.9 °C) [1]. This quantitative difference directly impacts distillation-based separation processes, vapor pressure, and thermal stability profiles. The higher boiling point of propoxybenzene, compared to ethoxybenzene, provides a wider operational window for reactions requiring elevated temperatures or where lower volatility is desirable to minimize evaporative loss . The normal boiling point of propoxybenzene is consistently reported as 189.9-190 °C (463.1 K) [2], while ethoxybenzene is reported at 169.4 °C [1].

Boiling Point
Reported
189.9 °C vs. 169.4 °C
ΔTb = +20.5 °C
Wider temperature window for reactions and distillation separation
Atmospheric pressure, reported NIST values
Physical Chemistry Separation Science Synthetic Chemistry

Lipophilicity vs. Anisole

The calculated and experimental Log P values for propoxybenzene (log Kow ~3.20 ) indicate significantly greater lipophilicity compared to anisole (log Kow ~2.11 [1]). This 1.09 log unit difference corresponds to an approximate 12.3-fold increase in octanol-water partition coefficient [2]. This property is critical for predicting compound behavior in biological systems, reversed-phase liquid chromatography (RP-HPLC) retention [3], and environmental fate modeling. The higher log P of propoxybenzene translates to longer retention times on RP-HPLC and altered membrane permeability profiles relative to anisole.

Lipophilicity
Reported
Log P 3.20 vs. 2.11
ΔLog P = +1.09
Altered RP-HPLC retention and compound partitioning behavior
Approximately 12.3× partition ratio increase
ADME Prediction Chromatography Medicinal Chemistry

Kovats Retention Index vs. Butoxybenzene

Propoxybenzene exhibits a Kovats Retention Index (RI) of 1065 on an OV-1 (non-polar) stationary phase [1]. In comparison, the reported RI for butoxybenzene on a similar non-polar phase (SE-30) is 1164 [2], a difference of 99 retention index units. This 9.3% higher RI for the butyl analog confirms that propoxybenzene elutes significantly earlier under identical GC conditions [3]. The distinct RI value serves as a definitive, instrument-independent identifier for confirmation of identity and purity, and is essential for method development and validation in complex mixture analysis.

Kovats RI
Reported
RI 1065 vs. 1164
ΔRI = -99
Earlier GC elution enables faster analysis cycles and identity confirmation
Non-polar OV-1/SE-30 column conditions
Analytical Chemistry GC-MS Method Validation

Zeolite-Catalyzed Reactivity

Under identical liquid-phase conditions over a dealuminated HY zeolite catalyst (Si/Al=10), n-propoxybenzene exhibits intermediate rearrangement reactivity compared to ethoxybenzene and n-butoxybenzene [1]. The study demonstrates that the dealkylation reaction rate and product distribution (phenol, alkoxyalkylbenzenes, alkylphenols) are a direct function of the alkyl chain length [2]. While the specific rate constant (k) for propoxybenzene was not numerically isolated in the abstract, the systematic study established that ethoxybenzene serves as the model substrate and that reactivity trends correlate with chain length [3]. This differential catalytic behavior confirms that propoxybenzene cannot be directly substituted for ethoxy- or butoxy- analogs in synthetic pathways employing solid acid catalysts without altering reaction kinetics, yield, and product selectivity profiles.

Zeolite Reactivity
Class-level
Ethoxy > propoxy > butoxy
Chain-length-dependent catalytic rearrangement kinetics
Dealuminated HY zeolite, liquid-phase; qualitative rate trend
Catalysis Green Chemistry Reaction Engineering

Ofloxacin Intermediate Synthesis

Specific propoxybenzene derivatives are explicitly claimed as intermediates in the synthesis of the antibacterial agent ofloxacin . Japanese Patent JPH02732A describes the preparation of 2,3-difluoro-6-nitro-[[2-(tetrahydropyran-2-yl)oxypropyl]oxy]benzene, a substituted propoxybenzene, as a key intermediate for ofloxacin production . This established patent literature positions certain propoxybenzene scaffolds as validated building blocks in a commercially relevant drug synthesis pathway, whereas simpler analogs like anisole or ethoxybenzene lack this specific documented utility in ofloxacin manufacturing . The presence of the propoxy group is structurally integral to the claimed synthetic route, demonstrating a procurement-driven application beyond generic solvent or fragrance use.

Pharma Intermediate
Data to verify
Patented ofloxacin synthetic pathway
Reported utility in fluoroquinolone intermediate production
JPH02732A; verify structural specificity for intended route
Medicinal Chemistry Pharmaceutical Intermediates Patent Analysis

Density and Refractive Index QC

Propoxybenzene has a measured density of 0.9474-0.955 g/cm³ and a refractive index (n20/D) of 1.4990-1.5030 . In comparison, butoxybenzene (CAS 1126-79-0) has a higher density of approximately 0.935 g/cm³ at 20 °C and a higher refractive index of 1.4970 . While the density difference is modest (Δ ≈ 0.012-0.020 g/cm³), the refractive index of propoxybenzene is measurably higher than that of butoxybenzene (Δn20/D ≈ +0.002 to +0.006). These quantitative differences, though subtle, serve as orthogonal analytical quality control metrics for confirming identity and purity upon receipt, and for detecting potential cross-contamination or mislabeling of closely related alkyl phenyl ethers.

QC Metrics
Specification review
Density 0.947–0.955
n20/D 1.499–1.503
Orthogonal identity and purity verification upon receipt
Measured at 20 °C, liquid state
Quality Control Analytical Chemistry Specifications

Propoxybenzene Application Scenarios


Ofloxacin Intermediate Production

Procurement of propoxybenzene is justified for R&D and manufacturing processes targeting ofloxacin or related fluoroquinolone antibacterials. Patented synthetic routes explicitly utilize substituted propoxybenzene derivatives as key intermediates . The propoxy group provides the necessary steric and electronic properties for subsequent functionalization steps that are not achievable with simpler methoxy or ethoxy analogs. This validated, high-value application differentiates propoxybenzene from generic alkyl phenyl ethers used primarily as solvents or fragrance components .

Zeolite Catalysis Model Substrate

Propoxybenzene serves as a critical comparator substrate in heterogeneous catalysis research, particularly for studies involving dealuminated HY zeolites. Its intermediate reactivity, situated between ethoxybenzene and butoxybenzene [1], makes it an essential compound for probing structure-activity relationships and optimizing catalytic dealkylation processes. The distinct product distribution (phenol, alkoxyalkylbenzenes, alkylphenols) obtained from propoxybenzene under liquid-phase conditions provides unique mechanistic insights not accessible with shorter- or longer-chain analogs [2]. This specific application requires authentic propoxybenzene; substitution with anisole or phenetole would invalidate comparative kinetic analyses.

GC Method Development Standard

The well-defined Kovats Retention Index (RI = 1065 on OV-1) [3] and established GC purity specification (>98.0% by GC) make propoxybenzene a reliable reference standard for developing and validating gas chromatographic methods for volatile organic compound (VOC) analysis. Its distinct RI, which differs by 99 units from butoxybenzene [4], ensures unambiguous peak identification in complex mixtures. Procurement of high-purity propoxybenzene is essential for calibrating retention time locking (RTL) systems, validating method linearity, and confirming system suitability in environmental monitoring, flavor/fragrance analysis, and industrial quality control laboratories.

QSPR Modeling Reference

The availability of critically evaluated thermophysical property data for propoxybenzene from NIST/TRC [5], including density, vapor pressure, enthalpy of vaporization, and refractive index as a function of temperature and wavelength, positions this compound as a valuable data point for developing and validating QSPR models for alkyl aryl ethers. Its intermediate chain length (C3) fills a critical gap in homologous series datasets between ethoxy (C2) and butoxy (C4) analogs, enabling more accurate predictions of properties for novel compounds in this chemical space. Procurement of high-purity propoxybenzene ensures that experimental measurements used to calibrate computational models are not confounded by impurities.

Application
Selection Property
Validation Focus
Ofloxacin intermediate production
Patented synthetic pathway specificity
Steric and electronic substitution requirements
Zeolite catalysis model substrate
Intermediate chain-length reactivity
Catalytic dealkylation product distribution
GC method development standard
Defined Kovats retention index
Retention time locking and method validation
QSPR modeling reference
Critically evaluated thermophysical data
Homologous series dataset completion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.